molecular formula C14H20N2O4 B11939286 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B11939286
M. Wt: 280.32 g/mol
InChI Key: VEYJKJORLPYVLO-UHFFFAOYSA-N
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Description

2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a synthetic amino acid derivative characterized by a 4-hydroxyphenyl group attached to the β-carbon of the propanoic acid backbone and an N-acylated 2-amino-3-methylbutanoyl moiety. This structure combines features of tyrosine (due to the 4-hydroxyphenyl group) and branched-chain amino acids (e.g., leucine/isoleucine analogs). The compound’s unique substituents confer distinct physicochemical properties, such as moderate hydrophilicity from the phenolic hydroxyl group and enhanced lipophilicity from the methylbutanoyl chain. Its synthesis typically involves peptide coupling strategies, as seen in similar derivatives .

Properties

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYJKJORLPYVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Loading

  • Resin : Wang or Rink amide resins are preferred for C-terminal acid or amide functionalization, respectively.

  • First Residue (Tyrosine) :

    • The 4-hydroxyphenyl group of tyrosine is protected with a tert-butyl (t-Bu) group to prevent side reactions.

    • Fmoc-Tyr(t-Bu)-OH is coupled to the resin using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Sequential Amino Acid Coupling

  • Second Residue (Valine Derivative) :

    • Fmoc-Val-OH is deprotected with 20% piperidine in DMF, then coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM).

  • Third Residue (2-Amino-3-methylbutanoyl) :

    • Boc-protected isoleucine (Boc-Ile-OH) is used to introduce the branched alkyl chain. Coupling employs DIC and oxyma pure for reduced racemization.

Cleavage and Deprotection

  • The peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours to cleave the peptide and remove t-Bu protections.

  • Crude product is precipitated in cold diethyl ether and lyophilized.

Table 1: SPPS Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Tyrosine loadingDIC/HOBt, DMF, 24°C, 2 hr95
Valine couplingHBTU/NMM, DMF, 25°C, 1 hr92
Isoleucine couplingDIC/Oxyma, DMF, 25°C, 1.5 hr88
Global deprotectionTFA/H2O/TIS (95:2.5:2.5), 2 hr85

Solution-Phase Synthesis

Solution-phase methods are employed for small-scale or modified peptide synthesis:

Fragment Condensation

  • Tyrosine Fragment : 3-(4-Hydroxyphenyl)propanoic acid is synthesized via Michael addition of 4-aminophenol to acrylic acid.

  • Dipeptide Intermediate : Val-Ile is prepared using mixed anhydride methods (isobutyl chloroformate/NMM).

  • Coupling : The dipeptide is activated with HOBt and coupled to the tyrosine fragment using DCC in tetrahydrofuran (THF).

Protection Strategies

  • Hydroxyl Protection : The tyrosine hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether, removed later with tetrabutylammonium fluoride (TBAF).

  • Carboxyl Activation : N-hydroxysuccinimide (NHS) esters enhance coupling efficiency.

Table 2: Solution-Phase Synthesis Outcomes

StepConditionsPurity (%)Reference
Tyrosine preparation4-Aminophenol + acrylic acid, H2O, reflux89
Val-Ile synthesisMixed anhydride, THF, −15°C91
Fragment couplingDCC/HOBt, THF, 25°C, 12 hr82

Enzymatic and Chemoenzymatic Approaches

Emerging methods leverage enzyme-mediated catalysis for stereoselectivity:

Protease-Catalyzed Coupling

  • Subtilisin or thermolysin catalyzes amide bond formation between valine and tyrosine derivatives in aqueous-organic biphasic systems.

  • Advantages : Reduced racemization, mild conditions (pH 7–8, 37°C).

Tyrosylprotein Sulfotransferase (TPST) Modifications

  • TPST from human saliva facilitates tyrosine sulfation, though this requires post-synthetic deprotection.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in H2O/acetonitrile) achieves >98% purity.

Analytical Data

  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 393.5.

  • NMR : Key signals include δ 7.05 (aromatic protons, Tyr), δ 1.02 (methyl groups, Val/Ile).

Challenges and Optimization

  • Racemization : Minimized using HOBt/DIC coupling at 0–4°C.

  • Side Reactions : Overprotection of tyrosine hydroxyl groups prevents oxidation .

Chemical Reactions Analysis

Types of Reactions

L-valyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities .

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to amino acids involved in protein synthesis. Its derivatives have shown promise in:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : Some studies suggest that this compound may help in neuroprotection, potentially aiding conditions like Alzheimer's disease .

Drug Formulation

Due to its amino acid-like structure, it can be used in drug formulations aimed at enhancing the bioavailability of poorly soluble drugs. This application is crucial for developing effective oral medications .

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific properties. Its ability to form hydrogen bonds makes it suitable for creating materials with enhanced mechanical strength and thermal stability.

Coatings and Adhesives

In material science, derivatives of this compound have been explored for use in coatings and adhesives due to their adhesive properties and resistance to environmental degradation .

Neuroprotective Studies

A study published in The Scientific World Journal evaluated the neuroprotective effects of compounds similar to 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid. The results indicated significant protective effects against neuronal damage induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Drug Delivery Systems

Research focusing on drug delivery systems has highlighted the use of this compound in enhancing the solubility and stability of active pharmaceutical ingredients (APIs). The incorporation of this compound into lipid-based formulations has shown improved absorption rates in preclinical models, indicating its potential for use in targeted drug delivery systems .

Mechanism of Action

L-valyl-L-tyrosine exerts its effects primarily through its involvement in protein synthesis. The compound interacts with ribosomes and transfer RNA (tRNA) to facilitate the incorporation of valine and tyrosine into growing peptide chains. Additionally, it can influence various signaling pathways by acting as a precursor for neurotransmitters and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The compound belongs to a broader class of 4-hydroxyphenylpropanoic acid derivatives. Key structural analogs include:

Compound Name Structural Differences Key Properties/Applications
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () Amino group directly linked to the β-carbon of propanoic acid (no acylation). Broad-spectrum antimicrobial and anticancer activity; favorable ADME properties .
(2S)-3-(4-Hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoic acid hydrochloride () Methylamino acetamido substituent instead of 2-amino-3-methylbutanoyl. Enhanced solubility (hydrochloride salt); potential CNS activity due to methylamino group .
Leucyltyrosine (2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid) () 4-Methylpentanoyl (leucine-derived) substituent vs. 3-methylbutanoyl. Antimicrobial and peptide-based drug candidate; longer alkyl chain increases lipophilicity .
Antifungal tripeptides (e.g., (2S)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)-propanoic acid) () Additional peptide linkages and phenyl groups. Potent antifungal activity; structural complexity enhances target specificity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Leucyltyrosine
LogP 1.8–2.2 (predicted) 0.5–1.5 2.5–3.0
Solubility (pH 7.4) Moderate (0.1–1 mg/mL) High (>5 mg/mL) Low (<0.1 mg/mL)
Metabolic Stability High (t1/2 > 6 h in liver microsomes) Moderate (t1/2 ~3 h) Low (t1/2 <1 h)
Plasma Protein Binding 85–90% 60–70% >95%

Biological Activity

2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid, also known by its CAS number 17355-22-5, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, enzyme inhibition, and potential therapeutic applications.

The compound has a molecular formula of C14H20N2O4 and a molecular weight of 280.32 g/mol. It is characterized by the presence of a 4-hydroxyphenyl moiety, which is known for its diverse biological activities. The compound's physical properties include:

  • Boiling Point : 708ºC
  • Flash Point : 382ºC
  • Density : 1.207 g/cm³
  • Storage Conditions : Recommended at -20ºC for stability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 2Staphylococcus aureus>64 µg/mL
Compound 4Enterococcus faecalisNo activity
Compound 6Klebsiella pneumoniae32 µg/mL
Compound 6Escherichia coli64 µg/mL
Compound 6Pseudomonas aeruginosa32 µg/mL
Compound 6Acinetobacter baumannii32 µg/mL

These findings indicate that while some derivatives exhibit weak to no activity, others show promising results against multidrug-resistant strains .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on cholinesterases, which are crucial in the treatment of neurodegenerative diseases. The presence of the hydroxyphenyl group enhances the inhibitory activity against acetylcholinesterase (AChE), making it a candidate for further development in Alzheimer's disease research. The structure-activity relationship suggests that modifications to the amino acid backbone can significantly influence enzyme inhibition .

Case Studies

  • Antimicrobial Screening : A study synthesized various derivatives based on the core structure and screened them against common ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The modifications included varying the substituents on the phenyl ring and altering the amino acid side chains. Results indicated that certain derivatives maintained or enhanced antimicrobial activity compared to the parent compound .
  • Neuroprotective Potential : Research has also explored the neuroprotective effects of compounds similar to this compound. These studies focus on their role in inhibiting neuroinflammation and promoting neuronal survival in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase coupling is typically employed, using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amino acid residues. Post-synthesis, reverse-phase HPLC with UV detection (λ = 280 nm) is recommended for purity validation, alongside mass spectrometry (MS) for molecular weight confirmation . For structural analogs like tyrosine derivatives, thermochemical data (e.g., ΔrH° = 201 kJ/mol for sodium adducts) can guide reaction optimization .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy should be used to resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related compounds like (2S)-3-(4-hydroxyphenyl)propanoic acid derivatives . Nuclear magnetic resonance (NMR) analysis of coupling constants (e.g., J-values for adjacent protons) can also infer stereochemistry .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting tyrosine kinase or hydroxylase enzymes, given the compound’s structural similarity to tyrosine derivatives. Cell viability assays (MTT or resazurin-based) in cancer cell lines can assess antiproliferative effects. Reference standards from pharmacopeial guidelines (e.g., EP impurities) ensure assay reproducibility .

Advanced Research Questions

Q. How can contradictions in enzyme inhibition data between studies be resolved?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors) or enzyme isoforms. Perform kinetic studies (Km/Vmax comparisons) under standardized conditions. Use isothermal titration calorimetry (ITC) to measure binding affinities directly. Cross-validate with structural analogs like 3-[(2-amino-3-phenylpropanoyl)amino]propanoic acid, where oxidation products show variable activity depending on substituents .

Q. What experimental strategies can elucidate the role of the 4-hydroxyphenyl group in protein-ligand interactions?

  • Methodological Answer : Conduct alanine scanning mutagenesis on target proteins to identify critical binding residues. Pair with molecular dynamics (MD) simulations to model hydrogen bonding and π-π stacking interactions. Compare with analogs lacking the hydroxyl group (e.g., 3-(4-methoxyphenyl)propanoic acid) to isolate electronic effects . Surface plasmon resonance (SPR) can quantify binding kinetics .

Q. How should researchers design experiments to study stereochemical effects on bioavailability?

  • Methodological Answer : Synthesize enantiopure forms via asymmetric catalysis or chiral auxiliaries. Assess pharmacokinetics (Cmax, T½) in rodent models using LC-MS/MS. Compare with racemic mixtures to evaluate stereoselective metabolism. For in vitro correlates, use Caco-2 cell monolayers to measure permeability coefficients (Papp) .

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